13-HpODE Induces ICAM-1 Expression in Endothelial Cells with a Different Profile than 13-HODE
In a direct head-to-head comparison, 13-HpODE induced ICAM-1 expression in a concentration-dependent manner up to 75 µM in human umbilical vein endothelial cells (HUVECs). Surprisingly, its reduced metabolite 13-HODE proved to be an even better inducer of ICAM-1, and importantly, while pretreatment with 13-HpODE inhibited subsequent cytokine-induced ICAM-1 expression, pretreatment with 13-HODE showed no such inhibitory effect [1].
| Evidence Dimension | Induction of ICAM-1 and modulation of cytokine signaling in HUVECs |
|---|---|
| Target Compound Data | Concentration-dependent ICAM-1 induction up to 75 µM; pretreatment with 50 µM for 1 hour inhibits subsequent cytokine-induced ICAM-1 and E-selectin expression. |
| Comparator Or Baseline | 13-HODE (reduced metabolite) induces ICAM-1 even more potently; pretreatment with 13-HODE shows no inhibitory effect on cytokine-induced ICAM-1 expression. |
| Quantified Difference | 13-HPODE exhibits a biphasic effect (stimulatory alone, inhibitory upon pretreatment), whereas 13-HODE is purely stimulatory and does not inhibit subsequent cytokine signaling. |
| Conditions | HUVEC model, TNFα/IL-1 stimulation, 1 hr pretreatment with 50 µM 13-HPODE or 13-HODE. |
Why This Matters
This functional divergence dictates experimental design: selecting 13-HPODE over 13-HODE is essential for studies requiring pre-treatment inhibition of adhesion molecule expression.
- [1] Friedrichs, B., Toborek, M., Hennig, B., & Toborek, M. (1999). 13-HPODE and 13-HODE modulate cytokine-induced expression of endothelial cell adhesion molecules differently. Biofactors, 9(1), 61-71. View Source
